SHP-1 Inhibitory Potency: TPI-1 vs. NSC-87877
TPI-1 demonstrates substantially higher potency against recombinant SHP-1 compared to the widely used SHP-1/2 inhibitor NSC-87877. TPI-1 inhibits recombinant SHP-1 with an IC50 of 40 nM . In contrast, NSC-87877 inhibits SHP-1 with an IC50 of 355 nM, representing an approximate 8.9-fold reduction in potency . This potency advantage allows TPI-1 to achieve effective SHP-1 inhibition at lower concentrations, potentially minimizing off-target effects associated with higher doses of less potent inhibitors.
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 40 nM (0.01 μg/mL) |
| Comparator Or Baseline | NSC-87877: IC50 = 355 nM |
| Quantified Difference | TPI-1 is approximately 8.9-fold more potent than NSC-87877 |
| Conditions | Recombinant SHP-1 phosphatase assay |
Why This Matters
Higher potency reduces the required compound concentration for target engagement, which is critical for minimizing off-target toxicity and conserving valuable compound in long-term in vivo studies.
